Nor-acetildenafil-d8 is a deuterated analog of acetildenafil, a compound related to sildenafil, which is primarily known for its application in treating erectile dysfunction. The "d8" designation indicates that this compound has been modified to include eight deuterium atoms, which are isotopes of hydrogen. This modification can enhance the stability and detection of the compound in various analytical techniques.
Nor-acetildenafil-d8 is typically synthesized in laboratory settings for research purposes, particularly in pharmacokinetic studies and analytical chemistry. Its synthesis often involves the use of deuterated reagents to ensure that the final product contains the appropriate number of deuterium atoms.
Nor-acetildenafil-d8 falls under the category of phosphodiesterase type 5 inhibitors, similar to sildenafil. These compounds work by enhancing blood flow to specific areas of the body, particularly the penis, by inhibiting the enzyme phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate.
The synthesis of Nor-acetildenafil-d8 typically involves several key steps:
The synthetic pathway often requires precise control over reaction conditions (e.g., temperature, pH) and may utilize solvents that are compatible with deuterium labeling. Mass spectrometry is frequently used to confirm the incorporation of deuterium into the final product.
Nor-acetildenafil-d8 retains a similar molecular structure to acetildenafil but includes deuterium atoms at specific positions. The general structure can be represented as follows:
The presence of deuterium alters certain physical properties, including boiling point and solubility, which can be significant for analytical applications.
Nor-acetildenafil-d8 can undergo various chemical reactions typical of phosphodiesterase inhibitors:
Reactions involving Nor-acetildenafil-d8 can be monitored using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for quantitative analysis and identification of metabolites.
Nor-acetildenafil-d8 functions by inhibiting phosphodiesterase type 5, leading to an increase in cyclic guanosine monophosphate levels within smooth muscle cells. This process results in vasodilation and increased blood flow.
Research indicates that modifications such as deuteration can influence the pharmacokinetics and dynamics of these compounds, potentially leading to altered efficacy and duration of action compared to their non-deuterated counterparts.
Nor-acetildenafil-d8 is primarily used in research settings for:
Through these applications, Nor-acetildenafil-d8 aids in advancing knowledge within pharmacology and medicinal chemistry, contributing valuable insights into drug design and function.
Nor-Acetildenafil-d8 is a deuterated analog of the phosphodiesterase type-5 (PDE5) inhibitor acetildenafil, featuring systematic deuterium substitution at specific molecular sites. Its chemical formula is C₂₄H₂₄D₈N₆O₃, with a molecular weight of 460.60 g/mol [2] [4]. The deuterium atoms replace eight hydrogen atoms at the four methyl groups of the piperazine ring, resulting in a molecular structure where the -CH₃ groups become -CD₃ [8]. This targeted deuteration preserves the core pharmacophore essential for PDE5 inhibition—a pyrazolopyrimidinone scaffold with ethoxyaryl and propyl substituents—while creating a distinct isotopic signature for analytical detection [4] [8].
The structural integrity of Nor-Acetildenafil-d8 is evidenced by its crystalline solid form (melting point 135-137°C) and solubility in organic solvents like chloroform and methanol [8]. X-ray diffraction studies of related analogues confirm that deuterium substitution does not alter the molecular conformation or electronic properties critical for target binding, as deuterium exhibits nearly identical van der Waals radius to hydrogen (≈1.2 Å) [4]. This strategic deuteration primarily serves as an isotopic label for analytical applications rather than a therapeutic enhancement.
Table 1: Structural Characteristics of Nor-Acetildenafil-d8
Property | Specification | Significance |
---|---|---|
Molecular Formula | C₂₄H₂₄D₈N₆O₃ | Confirms deuterium substitution pattern |
Molecular Weight | 460.60 g/mol | 8 Da higher than non-deuterated analog |
Deuterium Positions | Methyl groups of piperazine ring | Analytically distinguishable sites |
CAS Number | 1185117-07-0 | Unique identifier for chemical tracking |
Solid Form Characteristics | White to off-white crystalline solid | Purity indication and handling properties |
Nor-Acetildenafil-d8 shares structural homology with both its non-deuterated counterpart (nor-acetildenafil) and established PDE5 inhibitors like sildenafil. The primary scaffold—a pyrazolo[4,3-d]pyrimidin-7-one core with ethoxyphenyl and propyl substituents—is conserved across these molecules, suggesting similar mechanism of PDE5 inhibition [3] [5]. However, key distinctions exist:
Table 2: Structural and Functional Comparison with Related PDE5 Inhibitors
Compound | Key Structural Features | Molecular Weight (g/mol) | Primary Metabolic Pathway |
---|---|---|---|
Nor-Acetildenafil-d8 | Deuterated piperazine methyl groups | 460.60 | CYP3A4 hydroxylation (slowed by D) |
Nor-Acetildenafil | Piperazine with protonated methyl groups | 452.54 | Rapid CYP3A4 N-demethylation |
Sildenafil (Viagra®) | Methylpiperazine sulfonyl group | 474.58 | CYP3A4 N-demethylation and oxidation |
Acetildenafil | 2-(Piperazinyl)acetyl without deuterium | 452.54 | N-dealkylation and hydrolysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR analysis of nor-acetildenafil-d8 reveals the absence of proton signals at 2.3-2.5 ppm, corresponding to the piperazine methyl groups (-N-CH₃), confirming deuterium substitution at these sites [8]. The characteristic aromatic proton signals between 7.5-8.2 ppm (pyrazole and phenyl rings) and the ethyl group’s quartet at 4.2 ppm remain identical to non-deuterated analogues, verifying structural integrity outside deuteration sites. ¹³C-NMR shows no signal for the piperazine methyl carbons (typically ≈45-55 ppm) due to deuterium coupling, while other carbon environments align with expected chemical shifts [4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Table 3: Key LC-MS/MS Parameters for Nor-Acetildenafil-d8 Identification
Analytical Parameter | Characteristics | Discriminatory Value |
---|---|---|
Precursor Ion ([M+H]⁺) | m/z 461.3 | +8 Da shift vs non-deuterated analog |
Product Ions (MS²) | 312.2, 283.1, 99.1 | Site-specific deuterium signature in fragments |
Chromatographic Retention | tᵣ ≈ 8.7 min (C18 column; ACN:H₂O gradient) | Distinguishes from earlier-eluting sildenafil |
Limit of Detection (LOD) | ~0.1 ng/mL in spiked matrices | Sensitivity in complex herbal mixtures |
The combined use of NMR for structural verification and LC-MS/MS for trace detection enables unambiguous identification of nor-acetildenafil-d8 in pharmaceutical adulterants and research samples. These techniques exploit the compound's unique deuterium signature while differentiating it from >20 known sildenafil analogs [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7